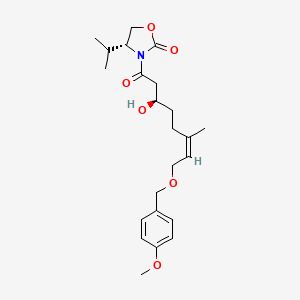
(R)-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a hydroxy group, and a methoxybenzyl ether, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the hydroxy and methoxybenzyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, selective reductions, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the double bond or reduce the carbonyl group to an alcohol.
Substitution: The methoxybenzyl ether can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (Sodium borohydride) for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated compound.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazolidinone-containing substrates. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity. The hydroxy and methoxybenzyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone-containing compounds, such as linezolid and tedizolid, which are used as antibiotics.
- Other similar compounds include those with hydroxy and methoxybenzyl groups, which can be found in various natural products and synthetic molecules.
Uniqueness
The uniqueness of ®-3-((R,Z)-3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoyl)-4-isopropyloxazolidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H33NO6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4R)-3-[(Z,3R)-3-hydroxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H33NO6/c1-16(2)21-15-30-23(27)24(21)22(26)13-19(25)8-5-17(3)11-12-29-14-18-6-9-20(28-4)10-7-18/h6-7,9-11,16,19,21,25H,5,8,12-15H2,1-4H3/b17-11-/t19-,21+/m1/s1 |
InChI Key |
HGUMHQXNXBPIIL-DXPRXADQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)C[C@@H](CC/C(=C\COCC2=CC=C(C=C2)OC)/C)O |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CC(CCC(=CCOCC2=CC=C(C=C2)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
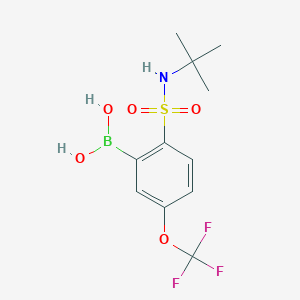
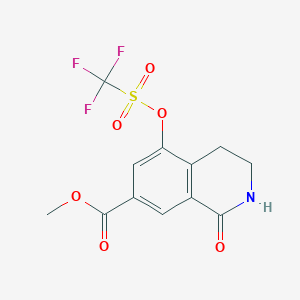
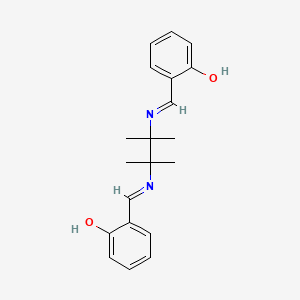
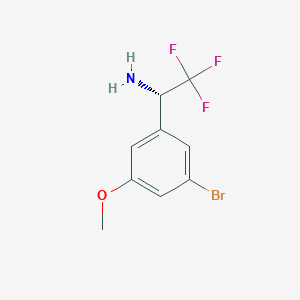
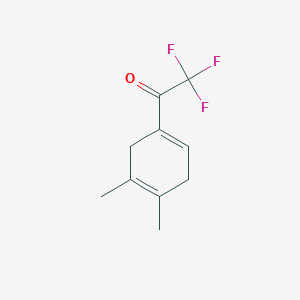
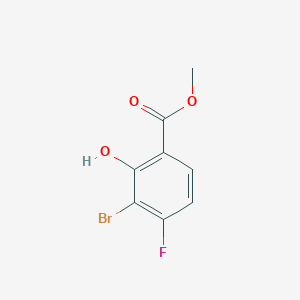
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
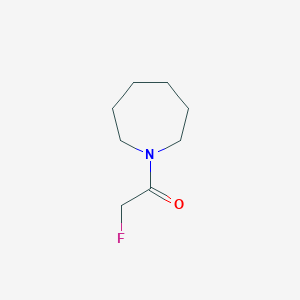
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)


